molecular formula C12H12BrNO3 B1414633 Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate CAS No. 1806852-88-9

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate

Cat. No. B1414633
CAS RN: 1806852-88-9
M. Wt: 298.13 g/mol
InChI Key: HUQOUZGJLOBBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate (EBCMPA) is a synthetic compound that has been utilized in a variety of scientific research applications. It is a colorless, crystalline solid that is readily soluble in water, alcohols, and other organic solvents. EBCMPA has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of disciplines.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has been utilized in a variety of scientific research applications. It has been used as a tool for studying the effects of polyphenols on the activity of enzymes involved in the metabolism of drugs. It has also been used to investigate the effects of cyano-substituted compounds on the activity of cytochrome P450 enzymes. Additionally, Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as for the determination of drug-drug interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the cyano group, which binds to the heme group of the enzyme and blocks substrate binding. Additionally, the methoxy group is believed to interact with the enzyme’s active site, further inhibiting enzyme activity.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to reduced metabolism of drugs. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of polyphenols, resulting in increased levels of these compounds in the body. Finally, it has been found to have a variety of other effects, including the inhibition of the activity of enzymes involved in the synthesis of lipids and the modulation of the activity of enzymes involved in the metabolism of cholesterol.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has a number of advantages for use in laboratory experiments. It is readily soluble in water, alcohols, and other organic solvents, making it easy to work with. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. On the other hand, Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has some limitations for use in laboratory experiments. It is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, it can be difficult to accurately measure its concentration in solution, as it is highly prone to oxidation.

Future Directions

Given its wide range of biochemical and physiological effects, Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has a number of potential future directions for research. One potential future direction is to explore the effects of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate on the activity of enzymes involved in the metabolism of other compounds, such as hormones or vitamins. Additionally, further research could be done to investigate the potential therapeutic applications of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate, such as its use as an inhibitor of cytochrome P450 enzymes or as an inhibitor of enzymes involved in the metabolism of polyphenols. Finally, further research could be done to explore the potential of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate as a tool for studying drug-drug interactions.

properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-5-11(16-2)10(13)4-9(8)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQOUZGJLOBBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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